molecular formula C4H4N2O2 B070407 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde CAS No. 164024-09-3

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B070407
CAS No.: 164024-09-3
M. Wt: 112.09 g/mol
InChI Key: YRJNUIQFTSGXGK-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides or semicarbazides with appropriate reagents. One common method is the dehydrative cyclization of acylhydrazides using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .

Biology and Medicine: This compound has been investigated for its potential antimicrobial, antifungal, and anticancer activities. It is used in the design and synthesis of new drug candidates targeting specific biological pathways .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives have shown promising activity against various agricultural pests .

Comparison with Similar Compounds

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
  • 5-Methyl-1,3,4-oxadiazole-2-methanol
  • 1,3,4-Oxadiazole-2-carbaldehyde

Comparison: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3-5-6-4(2-7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJNUIQFTSGXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565711
Record name 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164024-09-3
Record name 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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